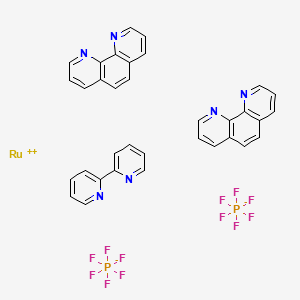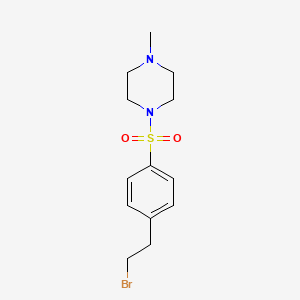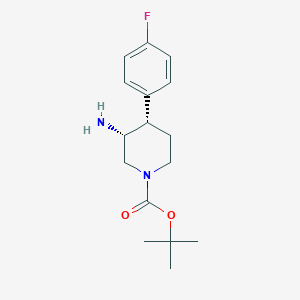
(2,2'-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) is a coordination complex that features ruthenium as the central metal ion coordinated with two 2,2’-bipyridine and two 1,10-phenanthroline ligands. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine and 1,10-phenanthroline ligands in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The resulting complex is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
(2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the ruthenium center can be oxidized or reduced depending on the reaction conditions.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in solvents such as acetonitrile or ethanol under controlled temperature and inert atmosphere .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ruthenium(III) complexes, while reduction can yield ruthenium(I) complexes .
科学的研究の応用
(2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) involves its ability to absorb light and undergo photoinduced electron transfer. The compound’s excited state can interact with molecular targets, leading to the generation of reactive oxygen species (ROS) in photodynamic therapy or facilitating electron transfer in DSSCs . The molecular pathways involved include the interaction of the excited state with oxygen molecules to produce singlet oxygen, which is highly reactive and can induce cell damage in cancer therapy .
類似化合物との比較
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate: This compound is similar in structure but contains three 2,2’-bipyridine ligands instead of a combination of 2,2’-bipyridine and 1,10-phenanthroline.
Bis(2,2’-bipyridine)ruthenium(II) complexes with imidazo[4,5-f][1,10-phenanthroline): These complexes feature imidazo[4,5-f][1,10-phenanthroline) ligands, which provide different photophysical properties.
Uniqueness
(2,2’-Bipyridine)bis(1,10-phenanthroline)ruthenium(2+) bis(hexafluorophosphate) is unique due to its combination of 2,2’-bipyridine and 1,10-phenanthroline ligands, which confer distinct photophysical and electrochemical properties. This makes it particularly effective in applications requiring strong light absorption and efficient electron transfer .
特性
分子式 |
C34H24F12N6P2Ru |
|---|---|
分子量 |
907.6 g/mol |
IUPAC名 |
1,10-phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/2C12H8N2.C10H8N2.2F6P.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h2*1-8H;1-8H;;;/q;;;2*-1;+2 |
InChIキー |
KKKZUCWIHLMYSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B13906841.png)

![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B13906850.png)
![Lithium thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B13906855.png)
![N-[2-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]phenyl]propanamide](/img/structure/B13906861.png)



![2-Chloro-7,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13906882.png)
![1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13906884.png)


![6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine](/img/structure/B13906915.png)
